2-Propenoic acid, 2-methyl-, 2-((hydroxyphenoxyphosphinyl)oxy)ethyl ester
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Overview
Description
2-Propenoic acid, 2-methyl-, 2-((hydroxyphenoxyphosphinyl)oxy)ethyl ester is a complex organic compound with significant applications in various fields. This compound is known for its unique chemical structure, which includes a propenoic acid backbone, a methyl group, and a hydroxyphenoxyphosphinyl group. Its molecular formula is C12H15O6P, and it is often used in advanced chemical synthesis and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 2-methyl-, 2-((hydroxyphenoxyphosphinyl)oxy)ethyl ester typically involves the esterification of 2-Propenoic acid, 2-methyl- with 2-((hydroxyphenoxyphosphinyl)oxy)ethanol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, under controlled temperature conditions to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale esterification processes. The reaction conditions are optimized to maximize efficiency and minimize by-products. Commonly, the process is conducted in a continuous flow reactor, which allows for better control over reaction parameters and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Propenoic acid, 2-methyl-, 2-((hydroxyphenoxyphosphinyl)oxy)ethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyphenoxyphosphinyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
2-Propenoic acid, 2-methyl-, 2-((hydroxyphenoxyphosphinyl)oxy)ethyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a monomer in the synthesis of polymers and copolymers.
Biology: The compound is utilized in the development of biocompatible materials and drug delivery systems.
Industry: The compound is employed in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 2-Propenoic acid, 2-methyl-, 2-((hydroxyphenoxyphosphinyl)oxy)ethyl ester involves its interaction with specific molecular targets and pathways. The hydroxyphenoxyphosphinyl group plays a crucial role in its reactivity and binding affinity. The compound can form covalent bonds with target molecules, leading to various biochemical effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Propenoic acid, 2-methyl-, 2-hydroxypropyl ester
- 2-Propenoic acid, methyl ester
- Methacrylic acid, ethyl ester
Uniqueness
Compared to similar compounds, 2-Propenoic acid, 2-methyl-, 2-((hydroxyphenoxyphosphinyl)oxy)ethyl ester is unique due to the presence of the hydroxyphenoxyphosphinyl group. This group imparts distinct chemical properties and reactivity, making it valuable in specialized applications.
Properties
CAS No. |
64716-34-3 |
---|---|
Molecular Formula |
C12H15O6P |
Molecular Weight |
286.22 g/mol |
IUPAC Name |
2-[hydroxy(phenoxy)phosphoryl]oxyethyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C12H15O6P/c1-10(2)12(13)16-8-9-17-19(14,15)18-11-6-4-3-5-7-11/h3-7H,1,8-9H2,2H3,(H,14,15) |
InChI Key |
LYRWNAXKUQELGU-UHFFFAOYSA-N |
SMILES |
CC(=C)C(=O)OCCOP(=O)(O)OC1=CC=CC=C1 |
Canonical SMILES |
CC(=C)C(=O)OCCOP(=O)(O)OC1=CC=CC=C1 |
64716-34-3 | |
Synonyms |
Phenyl-P Phenyl-P adhesion promoting monome |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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